molecular formula C11H10ClNO2 B3038618 5-Chloro-1-isopropylindoline-2,3-dione CAS No. 87423-60-7

5-Chloro-1-isopropylindoline-2,3-dione

Cat. No. B3038618
CAS RN: 87423-60-7
M. Wt: 223.65 g/mol
InChI Key: VJDOXIIBOHFSTG-UHFFFAOYSA-N
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Description

5-Chloro-1-isopropylindoline-2,3-dione is a derivative of isoindole-1,3-dione, also known as phthalimides . These compounds are an important class of biological and pharmaceutical compounds, including indole alkaloids . They are usually synthesized by the condensation of a phthalic anhydride with primary amines .


Synthesis Analysis

The synthesis of isoindole-1,3-dione derivatives involves a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives . This process forms three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .


Molecular Structure Analysis

The molecular weight of 5-Isopropylindoline-2,3-dione is 189.21 . The IUPAC name is 5-isopropyl-1H-indole-2,3-dione . The InChI code is 1S/C11H11NO2/c1-6(2)7-3-4-9-8(5-7)10(13)11(14)12-9/h3-6H,1-2H3, (H,12,13,14) .


Chemical Reactions Analysis

Isoindole-1,3-dione derivatives are synthesized by the condensation of a phthalic anhydride with primary amines . Various synthetic methods have been documented in the literature . The development of a selective, high-yield reaction to convert isoindole-1,3-dione into fused highly substituted isoindole-1,3-dione derivatives remains a challenge .


Physical And Chemical Properties Analysis

5-Isopropylindoline-2,3-dione is a solid substance . The shipping temperature is room temperature .

Mechanism of Action

While specific information on the mechanism of action for 5-Chloro-1-isopropylindoline-2,3-dione is not available, isoindole-1,3-dione derivatives are known to have biological and pharmaceutical applications . They are widespread structural motifs in a plethora of different natural products .

Future Directions

Isoindole-1,3-dione derivatives have a broad potential for use in chemical production and clinical medicine . They have multiple rings, complex and variable structures . The development of a selective, high-yield reaction to convert isoindole-1,3-dione into fused highly substituted isoindole-1,3-dione derivatives is an area of ongoing research .

properties

IUPAC Name

5-chloro-1-propan-2-ylindole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-6(2)13-9-4-3-7(12)5-8(9)10(14)11(13)15/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJDOXIIBOHFSTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=C(C=C2)Cl)C(=O)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1-isopropylindoline-2,3-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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